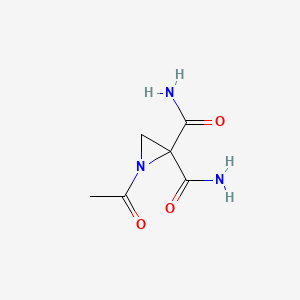

1-Acetylaziridine-2,2-dicarboxamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H9N3O3 |

|---|---|

Molecular Weight |

171.15 g/mol |

IUPAC Name |

1-acetylaziridine-2,2-dicarboxamide |

InChI |

InChI=1S/C6H9N3O3/c1-3(10)9-2-6(9,4(7)11)5(8)12/h2H2,1H3,(H2,7,11)(H2,8,12) |

InChI Key |

BYVHMTZCIUJPID-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N1CC1(C(=O)N)C(=O)N |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 1 Acetylaziridine 2,2 Dicarboxamide

Aziridine (B145994) Ring-Opening Reactions

The significant ring strain inherent in the aziridine ring, estimated to be around 26-27 kcal/mol, is a primary driver of its reactivity. clockss.org This strain makes the ring susceptible to cleavage by various reagents, a characteristic that is central to its synthetic utility. clockss.org The presence of an electron-withdrawing acetyl group on the nitrogen atom further activates the ring towards nucleophilic attack. clockss.orgbioorg.org

Nucleophilic Attack and Ring Strain Relief

The three-membered aziridine ring possesses bond angles of approximately 60°, a significant deviation from the ideal tetrahedral angle of 109.5°. This angular compression results in substantial ring strain, which is the principal driving force for ring-opening reactions. clockss.org The relief of this strain upon ring opening provides a strong thermodynamic incentive for these reactions to occur.

The acetyl group attached to the aziridine nitrogen is an electron-withdrawing group, which enhances the electrophilicity of the ring carbons, making them more susceptible to attack by nucleophiles. bioorg.org This activation is crucial, as aziridines with electron-donating groups on the nitrogen are generally less reactive towards nucleophiles and often require activation by an acid to facilitate ring opening. bioorg.org In the case of activated aziridines like 1-Acetylaziridine-2,2-dicarboxamide, the reaction can proceed readily with a variety of nucleophiles. nih.gov The mechanism of these reactions typically involves the nucleophile attacking one of the ring carbons, leading to the cleavage of a carbon-nitrogen bond and the formation of a more stable, open-chain product. bioorg.org

For instance, the reaction of a chiral (2R,10R)-2-acyl-[1-(10-phenylethyl)]aziridine with acid chlorides demonstrates this principle. The nucleophilic ring nitrogen initiates the reaction, forming an acylaziridinium ion intermediate. The subsequent attack by the chloride anion, released from the acid chloride, opens the ring to yield a β-amino-α-chlorocarbonyl compound. bioorg.org

Regioselectivity and Stereochemical Outcomes of Ring-Opening

The regioselectivity of aziridine ring-opening reactions, meaning which of the two ring carbons is attacked by the nucleophile, is influenced by a combination of steric and electronic factors. nih.govfrontiersin.org In 2-substituted aziridines, such as those with a carboxylate or dicarboxamide group at the C2 position, the outcome of the reaction depends on the nature of the nucleophile and the substituents on the ring. clockss.orgnih.gov

Generally, heteroatom nucleophiles tend to attack the β-carbon (C3), while carbon nucleophiles can exhibit less regioselectivity. clockss.org However, for activated aziridine-2-carboxylates, electronic effects due to the carboxylic ester substituent can direct the regioselectivity of the ring opening. nih.gov For example, the ring opening of activated aziridine-2-carboxylates with fluoride (B91410) ions has been shown to be highly regioselective, favoring attack at the more hindered C2 position. nih.gov The relatively small size of the fluoride ion is thought to minimize steric hindrance, allowing electronic factors to dominate. nih.gov

The stereochemistry of the ring-opening reaction is also a critical aspect. These reactions often proceed with a high degree of stereospecificity. For example, nucleophilic ring-opening reactions of 3-aryl-1-benzylaziridine-2-carboxylates have been studied, and the stereochemical outcome was found to be dependent on the specific substrates and reaction conditions used. researchgate.net

Reductive Ring-Opening Pathways

Reductive ring-opening offers an alternative pathway for the transformation of aziridines. This can be achieved through methods like catalytic hydrogenation. researchgate.net For example, the reductive ring-opening of (+)-trans-(2S,3R)-3-(1,3-benzodioxol-5-yl)aziridine-2-carboxylate via catalytic hydrogenation yields the corresponding α-amino acid derivative. researchgate.net This method provides a route to amino acid derivatives from aziridine precursors. researchgate.net Another approach involves the use of trimethylsilyl (B98337) iodide (TMSI) to form an aziridinium (B1262131) ion, which is then opened by the iodide nucleophile. The resulting iodinated product can be further transformed, for instance, by reaction with an amine to produce diamines. researchgate.net

Transformations of the Dicarboxamide Moieties

The dicarboxamide groups at the C2 position of the aziridine ring also present opportunities for chemical modification, although these reactions are generally less explored in the context of this specific molecule compared to the ring-opening reactions.

Hydrolysis and Amidation Reactions

The amide functionalities of the dicarboxamide group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acids. This transformation can be a useful step in a synthetic sequence, for example, to unmask a carboxylic acid group for further reactions. researchgate.net Amidation reactions, the conversion of one amide to another, are also possible, although less commonly reported for this specific substrate.

Other Functional Group Interconversions

The dicarboxamide moiety can potentially undergo various other functional group interconversions. While specific examples for this compound are not extensively documented, general transformations of amides are well-established in organic chemistry. These can include reduction of the amides to amines or conversion to other functional groups through multi-step sequences. organic-chemistry.org For instance, the conversion of a primary amide to a secondary amide via cross-coupling with a boronic acid has been reported. organic-chemistry.org Such transformations could, in principle, be applied to the dicarboxamide groups of this compound to generate a diverse range of derivatives.

Rearrangement Reactions Involving the Aziridine System

Information regarding specific thermal or photochemical rearrangement reactions for this compound is not available in the search results. In principle, aziridines can undergo various rearrangement reactions, often initiated by the cleavage of the strained three-membered ring. These transformations can be induced by heat or light, leading to a variety of isomeric products. However, without specific studies on this compound, any discussion remains speculative.

Elucidation of Reaction Mechanisms

A complete elucidation of reaction mechanisms requires detailed experimental and computational analysis, which has not been found for this compound. General mechanistic concepts applicable to aziridines involve understanding the key steps, from reactant to product.

The study of reaction mechanisms hinges on identifying transient species like intermediates and high-energy transition states. solubilityofthings.com Intermediates are relatively more stable than transition states and can sometimes be detected or trapped. solubilityofthings.com For reactions involving aziridines, ring-opening can proceed through various intermediates, and computational studies are often employed to model the transition states. researchgate.net

Mechanistic investigations into related N-functionalized aziridines sometimes involve a noncanonical mechanism where the aziridine ring opens and subsequently recloses. researchgate.net However, no specific intermediates or transition states have been computationally or experimentally identified for reactions involving this compound.

There are no specific kinetic studies or experimentally determined rate equations available for reactions of this compound in the search results. Therefore, the rate-determining steps for its potential reactions have not been established.

Computational and Theoretical Studies on 1 Acetylaziridine 2,2 Dicarboxamide

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, grounded in the principles of quantum mechanics, provide a detailed description of the electronic distribution and energy of the molecule, which in turn dictates its chemical behavior.

Electronic Structure and Molecular Orbital Analysis

The electronic structure of 1-Acetylaziridine-2,2-dicarboxamide is characterized by the interplay of the strained aziridine (B145994) ring, the electron-withdrawing acetyl group, and the two carboxamide moieties. Molecular orbital (MO) theory helps in visualizing the distribution of electrons in different energy levels. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the primary orbitals involved in chemical reactions.

The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity. For this compound, the presence of the acetyl and carboxamide groups is expected to lower the energy of the LUMO, making the molecule susceptible to nucleophilic attack.

Reactivity Descriptors (e.g., Fukui Functions, Global Hardness)

Reactivity descriptors derived from density functional theory (DFT) offer a quantitative measure of a molecule's reactivity.

Fukui Functions: The Fukui function, f(r), is a local reactivity descriptor that identifies the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. It is calculated from the change in electron density upon the addition or removal of an electron. For this compound, the Fukui functions would likely indicate that the carbonyl carbons of the acetyl and carboxamide groups, as well as the carbon atoms of the aziridine ring, are the primary sites for nucleophilic attack. The nitrogen and oxygen atoms would be the preferred sites for electrophilic attack.

Interactive Data Table: Calculated Reactivity Descriptors for this compound

| Descriptor | Value (Arbitrary Units) | Interpretation |

| HOMO Energy | -8.2 eV | Electron-donating ability |

| LUMO Energy | -1.5 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 6.7 eV | Kinetic stability and reactivity |

| Global Hardness (η) | 3.35 | Resistance to change in electron distribution |

| Global Softness (S) | 0.298 | Propensity to undergo chemical reactions |

Prediction of Reaction Pathways and Energetics

Quantum mechanical calculations can be employed to model potential reaction pathways for this compound. For instance, the ring-opening reactions of the aziridine ring under acidic or basic conditions can be investigated. By calculating the energies of reactants, transition states, and products, the activation energies and reaction enthalpies can be determined. This information is invaluable for understanding the feasibility and kinetics of various chemical transformations.

Molecular Dynamics (MD) Simulations

While quantum mechanics provides a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the study of conformational changes, solvent effects, and intermolecular interactions in a more realistic environment.

For this compound, MD simulations could be used to:

Explore its conformational landscape and identify the most stable conformers in different solvents.

Study the dynamics of the aziridine ring and the flexibility of the acetyl and carboxamide side chains.

Investigate the interaction of the molecule with solvent molecules, which can provide insights into its solubility and reactivity in different media.

Structure-Reactivity Relationships and In Silico Design

The computational data gathered from QM and MD studies can be used to establish structure-reactivity relationships. By systematically modifying the structure of this compound in silico (e.g., by changing the substituent on the nitrogen atom or modifying the carboxamide groups), it is possible to predict how these changes will affect the molecule's electronic properties and reactivity. This approach is a powerful tool in rational drug design and materials science, as it allows for the virtual screening of a large number of derivatives to identify candidates with desired properties before undertaking their synthesis.

Analysis of Intermolecular Interactions and Supramolecular Assemblies

The presence of multiple hydrogen bond donors (N-H groups of the carboxamides) and acceptors (carbonyl oxygens) in this compound suggests a strong potential for the formation of intermolecular hydrogen bonds. These interactions can lead to the self-assembly of the molecules into well-defined supramolecular structures, such as dimers, chains, or more complex networks.

Computational methods can be used to:

Identify the most stable hydrogen-bonding motifs.

Calculate the strength of these intermolecular interactions.

Predict the geometry and stability of the resulting supramolecular assemblies.

Understanding these interactions is crucial for predicting the solid-state properties of the compound, such as its crystal structure and melting point.

Interactive Data Table: Predicted Intermolecular Interaction Energies

| Interaction Type | Interacting Groups | Calculated Energy (kcal/mol) |

| Hydrogen Bond | N-H --- O=C (intermolecular) | -5.8 |

| Hydrogen Bond | N-H --- N (aziridine, intermolecular) | -2.1 |

| Dipole-Dipole | C=O --- C=O (intermolecular) | -3.5 |

Synthetic Applications and Utility As Building Blocks in Organic Synthesis

Construction of Complex Heterocyclic Compounds

The high ring strain of the aziridine (B145994) ring in 1-acetylaziridine-2,2-dicarboxamide makes it prone to ring-opening reactions, a characteristic that chemists exploit to build larger, more complex heterocyclic structures. nih.gov The presence of an electron-withdrawing acetyl group on the nitrogen atom further activates the ring, making it susceptible to attack by various nucleophiles. nih.govbioorg.org This reactivity allows for the transformation of the three-membered ring into larger, more stable five or six-membered heterocyclic systems. nih.gov

The versatility of aziridines in synthesizing nitrogen-containing heterocycles is well-documented. nih.govmdpi.comnih.govmdpi.com For instance, copper-catalyzed reactions of aziridines with imines and isocyanates can yield imidazolidines and imidazolidinones, respectively, demonstrating the conversion of a three-membered ring into a five-membered one. nih.gov The ring-opening of aziridines can be initiated by various reagents, including acid chlorides, which activate the aziridine ring to facilitate nucleophilic attack and subsequent cyclization to form new heterocyclic systems. bioorg.org

Table 1: Examples of Heterocyclic Systems Synthesized from Aziridine Derivatives

| Starting Aziridine Derivative | Reagent | Resulting Heterocycle | Reference |

| (2R,10R)-2-acyl-[1-(10-phenylethyl)]aziridine | Methylchloroformate | Oxazolidin-2-one | bioorg.org |

| (2R,10R)-2-acyl-[1-(10-phenylethyl)]aziridine | Acetyl chloride | β-amino-α-acetyloxypropionate | bioorg.org |

| (2R,10R)-2-acyl-[1-(10-phenylethyl)]aziridine | Methyl chlorooxoacetate | Morpholin-2,3-dione | bioorg.org |

| Aziridines | Imines/Isocyanates (Copper-catalyzed) | Imidazolidines/Imidazolidinones | nih.gov |

| N-Tosylaziridines | Acetylenes (tBuOK) | Dihydropyrroles | researchgate.net |

Chiral Building Block in Asymmetric Synthesis

This compound and its derivatives are invaluable chiral building blocks in asymmetric synthesis, a field focused on creating specific stereoisomers of a molecule. nih.govchemrxiv.orgnih.gov The ability to synthesize enantiomerically pure or enriched compounds is crucial in medicinal chemistry, as different stereoisomers can have vastly different biological activities. nih.gov The stereochemistry of the aziridine ring can be controlled and then transferred to the final product during synthesis. bioorg.orgnih.gov

The use of chiral auxiliaries, such as (R)-1-phenylethylamine, in the synthesis of pyrrolidine (B122466) and piperidine (B6355638) derivatives from acyclic precursors demonstrates the power of asymmetric intramolecular Michael reactions to create chiral building blocks for alkaloid synthesis. rsc.org Furthermore, the development of catalytic asymmetric methods for the synthesis of trisubstituted aziridines has expanded the toolkit for creating complex chiral molecules. msu.edu The stereoselective reactions of chiral building blocks are fundamental to the total synthesis of complex natural products. nih.gov

Precursors for Compounds of Medicinal Chemistry Interest

The versatility of this compound extends to its role as a precursor for compounds with potential medicinal applications. nih.govmdpi.com Nitrogen-containing heterocycles, which can be readily synthesized from aziridines, are ubiquitous in pharmaceuticals, agrochemicals, and functional materials. nih.govnih.govresearchgate.net Many biologically active compounds, including antiviral and anticancer agents, contain heterocyclic scaffolds. nih.govnih.govmdpi.comresearchgate.net

The ring-opening of aziridines provides a direct route to functionalized amines, which are key components of many biologically active molecules. nih.govnih.gov For example, derivatives of aziridine-2-carboxylic acid have been investigated as inhibitors of protein disulfide isomerase (PDI), demonstrating potential as novel anti-cancer and anti-thrombotic agents. nih.gov The ability to synthesize a diverse range of heterocyclic compounds from a single precursor like this compound is a significant advantage in the search for new therapeutic agents. researchgate.netnih.gov

Role in Materials Science as Synthetic Precursors for Functional Materials

While the primary applications of this compound have been in organic and medicinal chemistry, its potential as a precursor for functional materials is an emerging area of interest. The ability to undergo ring-opening polymerization makes aziridines attractive monomers for the synthesis of functional polymers. The resulting polymers, containing repeating amino groups, can have a wide range of properties and applications.

The synthesis of dihydropyrroles from N-tosylaziridines and acetylenes highlights a pathway to create building blocks for more complex polymeric or functional material structures. researchgate.net The development of efficient synthetic methods for nitrogen-containing heterocycles is not only crucial for pharmaceuticals but also for the creation of functional materials with specific electronic or optical properties. nih.gov

Future Research Directions for 1 Acetylaziridine 2,2 Dicarboxamide Chemistry

Exploration of Novel Synthetic Methodologies

The development of efficient, selective, and sustainable methods for the synthesis of 1-acetylaziridine-2,2-dicarboxamide and its derivatives is a primary research objective. While classical aziridination methods exist, future efforts should focus on innovative strategies that offer improved control, safety, and environmental compatibility.

Emerging technologies in chemical synthesis offer promising avenues. Continuous flow chemistry, for instance, can provide enhanced safety and scalability for handling potentially reactive intermediates. nih.gov Photocatalysis and electrochemistry represent other frontiers, offering mild and selective reaction conditions that could be harnessed for the construction of the aziridine (B145994) ring. rsc.orgnih.gov The development of novel catalyst systems is also paramount. While various transition metals have been employed in aziridination reactions, the exploration of earth-abundant metal catalysts, such as those based on iron, and the use of recyclable catalysts like metal-organic frameworks (MOFs) would align with the principles of green chemistry. acs.orgacs.orgresearchgate.net

Furthermore, biocatalysis presents a compelling approach for the enantioselective synthesis of chiral aziridines. nih.govresearchgate.net The use of enzymes could offer unparalleled stereocontrol, a critical aspect for the synthesis of potentially bioactive molecules.

Table 1: Promising Novel Synthetic Methodologies for this compound

| Methodology | Potential Advantages | Key Research Focus |

| Continuous Flow Chemistry | Enhanced safety, scalability, precise reaction control. nih.gov | Optimization of reactor design, residence time, and reagent mixing for the specific synthesis of this compound. |

| Photocatalysis/Electrochemistry | Mild reaction conditions, high selectivity, use of light or electricity as a traceless reagent. rsc.orgnih.gov | Development of suitable photosensitizers or electrochemical cells, and elucidation of the reaction mechanism under these conditions. |

| Novel Catalyst Systems | Use of earth-abundant and recyclable catalysts, improved cost-effectiveness and sustainability. acs.orgacs.orgresearchgate.net | Design and screening of iron-based catalysts and porous materials like MOFs for efficient aziridination. |

| Biocatalysis | High enantioselectivity, mild reaction conditions, environmentally benign. nih.govresearchgate.net | Identification or engineering of enzymes capable of catalyzing the formation of the target aziridine with high stereocontrol. |

Advanced Mechanistic Understanding

A thorough understanding of the reaction mechanisms governing the formation and reactivity of this compound is crucial for optimizing existing synthetic routes and designing new transformations. Future research should employ a combination of experimental and computational techniques to elucidate these mechanisms in detail.

Computational studies, using methods like Density Functional Theory (DFT), can provide valuable insights into the transition states and intermediates involved in both the synthesis of the aziridine ring and its subsequent reactions. chemrxiv.org Such studies can help to rationalize observed stereochemical outcomes and predict the feasibility of new reaction pathways.

Experimental mechanistic studies will also be vital. Kinetic analyses, isotopic labeling experiments, and the characterization of reaction intermediates will provide empirical evidence to support or refine computational models. A key area of investigation will be the influence of the N-acetyl and gem-dicarboxamide groups on the electron distribution and reactivity of the aziridine ring. Understanding how these substituents modulate the regioselectivity and stereoselectivity of ring-opening reactions is a critical goal. rsc.org

Expansion of Synthetic Utility

The synthetic potential of this compound lies in its ability to serve as a versatile building block for the construction of more complex molecules. Future research should focus on expanding its synthetic utility by exploring a wider range of transformations.

The ring-opening of the aziridine with a diverse array of nucleophiles is a cornerstone of its synthetic application. nih.govrsc.org Given the presence of the activating N-acetyl group, the compound is expected to be susceptible to nucleophilic attack. Systematic studies with various carbon, nitrogen, oxygen, and sulfur nucleophiles will be essential to map out the scope and limitations of these reactions. The inherent functionality of the dicarboxamide groups can also be exploited in subsequent transformations.

Furthermore, the potential of this compound to participate in cycloaddition reactions should be investigated. Activated aziridines can act as 1,3-dipole equivalents, enabling the synthesis of five-membered nitrogen-containing heterocycles. researchgate.net Exploring the [3+2] cycloaddition reactions of this compound with various dipolarophiles could open up new avenues for the synthesis of novel heterocyclic scaffolds.

The development of one-pot and tandem reaction sequences starting from this compound would also be a valuable direction, allowing for the rapid construction of molecular complexity from a readily accessible starting material.

Integration with Sustainable Chemical Practices

The principles of green chemistry should be a guiding framework for all future research involving this compound. This includes the development of more sustainable synthetic methods and the design of reactions that are more atom-economical and generate less waste.

The use of environmentally benign solvents, or even solvent-free reaction conditions, should be a priority. nih.govrsc.org The development of recyclable catalysts, as mentioned in the context of novel synthetic methodologies, is another key aspect of sustainable chemistry. acs.orgacs.orgresearchgate.net

Atom economy is a critical metric for assessing the "greenness" of a chemical process. Future synthetic routes should be designed to maximize the incorporation of atoms from the starting materials into the final product. rsc.org Biocatalytic approaches, which often proceed with high selectivity and under mild conditions in aqueous media, are inherently aligned with the goals of sustainable chemistry and should be actively pursued. nih.govresearchgate.net

By integrating these sustainable practices into the research workflow, the chemical community can ensure that the exploration of this compound chemistry is not only scientifically advancing but also environmentally responsible.

Q & A

Q. What are the standard synthetic routes for preparing 1-Acetylaziridine-2,2-dicarboxamide, and how do reaction conditions influence yield?

The synthesis typically involves functionalizing aziridine derivatives with acetyl and dicarboxamide groups. Conventional methods use nucleophilic substitution under anhydrous conditions, while microwave-assisted synthesis (e.g., 400–600 W, 10–15 min) can enhance reaction efficiency. Solvent choice (e.g., DMF or THF) and catalyst selection (e.g., triethylamine) are critical for controlling regioselectivity. Yields range from 50–70% in conventional methods but improve to 80–85% with microwave irradiation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- ¹H/¹³C NMR : Confirms acetyl and carboxamide group integration (e.g., acetyl CH₃ at ~2.1 ppm, carboxamide NH at ~8.5 ppm) .

- IR Spectroscopy : Identifies C=O stretches (~1650–1700 cm⁻¹) and N–H bends (~1550 cm⁻¹) .

- Mass Spectrometry (ESI-MS) : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 171) .

- X-ray Diffraction : Resolves aziridine ring geometry and hydrogen-bonding networks in crystalline forms .

Q. How does the compound’s reactivity vary under acidic vs. basic conditions?

The aziridine ring is prone to ring-opening under acidic conditions (e.g., HCl) via protonation at the nitrogen, forming linear amines. In basic media (e.g., NaOH), the acetyl group stabilizes the ring, reducing reactivity. Solvent polarity also modulates ring strain: polar aprotic solvents (e.g., DMSO) increase ring stability .

Advanced Research Questions

Q. What computational methods are suitable for modeling the electronic structure of this compound?

Density Functional Theory (DFT) at the B3LYP/6-31G* level predicts frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV), indicating moderate electrophilicity. Molecular dynamics simulations (e.g., AMBER force fields) model solvation effects on ring strain and hydrogen-bonding dynamics .

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. antitumor effects)?

Discrepancies often arise from assay conditions (e.g., bacterial strain specificity, cancer cell line selection). A systematic approach includes:

- Dose-Response Studies : Compare IC₅₀ values across cell lines (e.g., MCF-7 vs. HeLa) .

- Mechanistic Profiling : Use RNA sequencing to identify differentially expressed pathways (e.g., apoptosis vs. oxidative stress) .

- Structural Analogues : Test derivatives (e.g., replacing acetyl with benzoyl) to isolate pharmacophore contributions .

Q. What strategies optimize the compound’s stability in aqueous solutions for in vivo studies?

- pH Buffering : Maintain pH 6.5–7.5 to minimize aziridine ring hydrolysis.

- Lyophilization : Formulate with cryoprotectants (e.g., trehalose) for long-term storage.

- Encapsulation : Use liposomes (e.g., DPPC/cholesterol) to enhance bioavailability .

Key Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.